molecular formula C5H10O2 B1265462 4-Hydroxy-3-methyl-2-butanone CAS No. 3393-64-4

4-Hydroxy-3-methyl-2-butanone

Cat. No. B1265462
CAS RN: 3393-64-4
M. Wt: 102.13 g/mol
InChI Key: VVSRECWZBBJOTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Hydroxy-3-methyl-2-butanone, such as bio-butanol and its derivatives, can be achieved through both biochemical and chemical routes. The biochemical production typically involves the ABE process using Clostridium species, while chemical synthesis might involve methods like aldol condensation over specific catalysts for direct production from precursors like ethanol (Ndaba, Chiyanzu, & Marx, 2015).

Molecular Structure Analysis

The detailed molecular structure of 4-Hydroxy-3-methyl-2-butanone itself is not specified in the papers reviewed. However, understanding the structure of similar compounds requires comprehensive analysis techniques, including spectroscopy and crystallography, to elucidate functional groups, molecular geometry, and electronic configuration, which are crucial for predicting reactivity and interactions.

Chemical Reactions and Properties

4-Hydroxy-3-methyl-2-butanone's chemical behavior would be influenced by its functional groups. Aldehydes like 4-Hydroxy-2,3-nonenal (HNE), sharing a similar hydroxy-alkanone structure, exhibit varied biological activities and can undergo reactions characteristic of both aldehydes and alcohols, including oxidation, reduction, and nucleophilic addition (Dianzani, Barrera, & Parola, 1999).

Scientific Research Applications

Synthesis of Electro-optic Acceptors

4-Hydroxy-3-methyl-2-butanone is utilized as a precursor in the synthesis of electro-optic acceptors. A study by He, Leslie, and Sinicropi (2002) established a high-yield synthetic route for α-hydroxy methyl ketones, which are key intermediates in producing tricyanovinyldihydrofuran type acceptors used in high μβ nonlinear optical chromophores (He, Leslie, & Sinicropi, 2002).

UV Absorption and Tropospheric Lifetimes

Messaadia et al. (2012) measured the UV absorption cross-sections of various hydroxycarbonyls, including 4-hydroxy-3-methyl-2-butanone. Their work provided the first UV cross-section measurements for this compound, crucial for calculating its photolysis rates and estimating its tropospheric lifetimes (Messaadia et al., 2012).

Ionic Liquid Catalysis in Synthesis

Wang and Cai (2021) explored the use of basic ionic liquids in the synthesis of 4-hydroxy-2-butanone, a significant chemical intermediate in pharmaceutical and food industries. Their research revealed that the selectivity of 4-hydroxy-2-butanone could be enhanced with specific ionic liquid catalysts (Wang & Cai, 2021).

Noncatalytic Synthesis in Supercritical State

Chen et al. (2022) focused on the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state, an approach that yielded high production rates. They studied the side reactions involving formaldehyde in this process, proposing a reaction pathway and kinetic model for the synthesis (Chen, Yao, Yin, & Yuan, 2022).

Dehydration Reaction Over Catalysts

Ichikawa et al. (2005) investigated the dehydration of 4-hydroxy-2-butanone to 3-buten-2-one using anatase-TiO2 catalysts. They found that anatase-TiO2 exhibited excellent activity for this reaction, demonstrating a high yield of the desired product (Ichikawa, Sato, Takahashi, & Sodesawa, 2005).

Gas-Phase Rate Coefficient Measurement

El Dib et al. (2013) conducted a study on the reaction of OH radicals with 4-hydroxy-2-butanone in the gas phase. They provided the first absolute rate coefficients for this reaction, which are essential for understanding the atmospheric chemistry of the compound (El Dib, Sleiman, Canosa, Travers, Courbe, Sawaya, Mokbel, & Chakir, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

There are ongoing studies on the pharmacological properties of 4-Hydroxy-3-methyl-2-butanone . Additionally, there is research on the reactivity of formaldehyde during 4-Hydroxy-2-butanone synthesis .

properties

IUPAC Name

4-hydroxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSRECWZBBJOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871018
Record name 4-Hydroxy-3-methylbutan-2-one
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methyl-2-butanone

CAS RN

3393-64-4
Record name 4-Hydroxy-3-methyl-2-butanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methylbutan-2-one
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Record name 3393-64-4
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Record name 4-Hydroxy-3-methylbutan-2-one
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Record name 4-hydroxy-3-methylbutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
AR Pinder, WD Saunders - The Journal of Organic Chemistry, 1974 - ACS Publications
… material consisted of unchanged ketone and 4-hydroxy-3methyl-2-butanone (3), separable … that of isopropenyl methyl ketone, and 4-hydroxy-3-methyl-2butanone is known to yield this …
Number of citations: 3 pubs.acs.org
MK Gümüş, S Kansiz, GB Tulemisova… - Acta Crystallographica …, 2022 - scripts.iucr.org
… In this work, a new protocol for the synthesis of diphenylpiperidin-4-one from 4-hydroxy-3-methyl-2-butanone, benzaldehyde and ammonium acetate under mild reaction conditions was …
Number of citations: 2 scripts.iucr.org
F Reisen, SM Aschmann, R Atkinson… - Environmental science & …, 2003 - ACS Publications
… The formation yield of HOCH 2 CH 2 CHO from Z-3-hexen-1-ol given in Table 3 was obtained using the 1,3-hydroxycarbonyl, 4-hydroxy-3-methyl-2-butanone, as an internal standard …
Number of citations: 88 pubs.acs.org
DS Noyce, LR Snyder - Journal of the American Chemical Society, 1959 - ACS Publications
… /3-hydroxyketone, 4-phenyl-4-hydroxy-3-methyl-2-butanone (II), from the condensation of benzaldehyde … impure sample of 4-(£-nitrophenyl)-4-hydroxy-3-methyl-2-butanone (IV) was …
Number of citations: 40 pubs.acs.org
DS Noyce, WL Reed - Journal of the American Chemical Society, 1959 - ACS Publications
… The results with 4- (¿-methoxyphenyl) -4-hydroxy-3methyl-2-butanone (V) show that cleavage is the sole reaction. In other words, the rate of dehydration of V is less than one-fiftieth the …
Number of citations: 51 pubs.acs.org
J Zambrana, P Romea, F Urpi… - The Journal of Organic …, 2011 - ACS Publications
… (17, 18) Herein, we document our studies on the titanium-mediated aldol reactions of protected (S)-4-hydroxy-3-methyl-2-butanone (Scheme 2) with achiral and chiral aldehydes, which …
Number of citations: 22 pubs.acs.org
DS Noyce, WL Reed - Journal of the American Chemical Society, 1958 - ACS Publications
… Noyce and Snyder6 have suggested that the similar dehydration of 4-(p-methoxyphenyl)-4-hydroxy-3-methyl2-butanone proceeds via a carbonium ion intermediate. We feel that such is …
Number of citations: 62 pubs.acs.org
FH Case, HH Wisneski - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… Also the reaction of 4-hydroxy-3-methyl-2-butanone (13) with the above amines yielded, respectively, 3,4,5-lrimclhyl-8nitroquinoline, 3,4,5,6-tetramethyl-8-nitroquinoline (previously …
Number of citations: 8 onlinelibrary.wiley.com
LN Pridgen - The Journal of Organic Chemistry, 1974 - ACS Publications
… material consisted of unchanged ketone and 4-hydroxy-3methyl-2-butanone (3), separable … that of isopropenyl methyl ketone, and 4-hydroxy-3-methyl-2butanone is known to yield this …
Number of citations: 6 pubs.acs.org
JT Hays, GF Hager, HM Engelmann… - Journal of the American …, 1951 - ACS Publications
… studied the liquid-phase condensation of methyl ethyl ketone with formaldehyde; although they obtained high yields of crude condensation product (4-hydroxy-3-methyl2-butanone), …
Number of citations: 46 pubs.acs.org

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